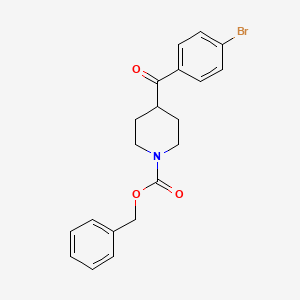
1-Piperidinecarboxylic acid, 4-(4-bromobenzoyl)-, phenylmethyl ester
Vue d'ensemble
Description
1-Piperidinecarboxylic acid, 4-(4-bromobenzoyl)-, phenylmethyl ester is a useful research compound. Its molecular formula is C20H20BrNO3 and its molecular weight is 402.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Piperidinecarboxylic acid, 4-(4-bromobenzoyl)-, phenylmethyl ester is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive understanding.
Chemical Structure and Properties
- Chemical Formula: C16H20BrNO2
- Molecular Weight: 336.25 g/mol
- IUPAC Name: this compound
The structure of the compound includes a piperidine ring substituted with a bromobenzoyl group and a phenylmethyl ester moiety, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Activity
Research indicates that piperidine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 1-piperidinecarboxylic acid can inhibit the growth of various bacterial strains. The presence of the bromobenzoyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes.
2. Analgesic Effects
Piperidine derivatives are often explored for their analgesic properties. A study on related compounds demonstrated that they could modulate pain pathways by acting on specific receptors involved in pain perception. The inhibition of fatty acid amide hydrolase (FAAH) by certain piperidine analogs suggests a mechanism where endocannabinoids are elevated, leading to reduced pain sensation .
3. Antiviral Activity
Recent investigations into piperidine derivatives have revealed their potential as antiviral agents. Specifically, compounds in this class have shown activity against SARS-CoV-2 by inhibiting viral proteases essential for viral replication . The structural characteristics of 1-piperidinecarboxylic acid may contribute to similar antiviral effects.
The mechanisms through which 1-piperidinecarboxylic acid exerts its biological effects include:
- Receptor Modulation: Interaction with cannabinoid receptors and opioid receptors has been noted in piperidine derivatives, suggesting potential for pain management.
- Enzyme Inhibition: Inhibition of FAAH leads to increased levels of endogenous cannabinoids, which can modulate pain and inflammation pathways.
- Antiviral Mechanisms: The ability to inhibit viral proteases suggests that this compound could interfere with the life cycle of viruses such as SARS-CoV-2.
Case Studies and Research Findings
Several studies have highlighted the biological activities of piperidine derivatives:
Propriétés
IUPAC Name |
benzyl 4-(4-bromobenzoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3/c21-18-8-6-16(7-9-18)19(23)17-10-12-22(13-11-17)20(24)25-14-15-4-2-1-3-5-15/h1-9,17H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCODWVNWPDLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















